molecular formula C14H16N2O B3941241 N-[2-(1-naphthylamino)ethyl]acetamide

N-[2-(1-naphthylamino)ethyl]acetamide

Cat. No.: B3941241
M. Wt: 228.29 g/mol
InChI Key: HZYHRPXUOHTHQR-UHFFFAOYSA-N
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Description

N-[2-(1-Naphthylamino)ethyl]acetamide is an organic compound characterized by a naphthalene moiety linked via an ethylamino group to an acetamide functional group. The 1-naphthylamino group imparts significant aromaticity and planar structure, which can enhance intermolecular interactions such as π-π stacking, making it relevant in medicinal chemistry and material science. For instance, naphthalene-containing analogs are often studied for their biological activities, including antimicrobial and receptor-binding properties .

Properties

IUPAC Name

N-[2-(naphthalen-1-ylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(17)15-9-10-16-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHRPXUOHTHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[2-(1-naphthylamino)ethyl]acetamide with structurally related acetamide derivatives, focusing on molecular features, functional groups, and applications.

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications Reference
This compound C₁₄H₁₆N₂O 1-Naphthylamino group, ethyl linker, acetamide Potential for aromatic interactions; applications in drug design (inferred from analogs) -
2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide C₁₉H₁₈N₂O Naphthalen-1-yl group, methylphenylamino substituent Enhanced solubility and binding affinity due to dual aromatic systems; used in receptor studies
N-1-Naphthyl-2-(2-thienylthio)acetamide C₁₆H₁₃NOS₂ Naphthyl group, thienylthio substituent Sulfur-containing moiety increases electrophilicity; explored in organic electronics and catalysis
N-[2-(4-Nitrophenyl)ethyl]acetamide C₁₀H₁₂N₂O₃ 4-Nitrophenyl group, ethyl linker Nitro group enhances reactivity in substitution reactions; precursor in dye synthesis
N-[2-(4-Propylphenoxy)ethyl]acetamide C₁₃H₁₉NO₂ 4-Propylphenoxy group, ethyl linker Phenoxy group improves lipid solubility; investigated for CNS drug delivery
N-[2-(Dimethylamino)ethyl]-2-chloroacetamide C₆H₁₁ClN₂O Chloroacetamide, dimethylaminoethyl group Chlorine atom increases electrophilicity; used in peptide synthesis and crosslinking

Structural and Functional Analysis

  • Aromatic vs. Aliphatic Substituents : Compounds with naphthyl or phenyl groups (e.g., ) exhibit stronger aromatic interactions compared to aliphatic derivatives (e.g., ). This difference influences their solubility and binding to biological targets.
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-[2-(4-nitrophenyl)ethyl]acetamide enhances electrophilicity, favoring nucleophilic substitution, whereas the methoxy group in N-[2-(4-methoxyphenyl)ethyl]acetamide (inferred from ) donates electrons, stabilizing resonance structures.
  • Hybrid Functional Groups : The thienylthio moiety in N-1-naphthyl-2-(2-thienylthio)acetamide introduces sulfur, which participates in redox reactions and metal coordination, broadening its utility in catalysis.

Research Findings and Challenges

  • Naphthalene Derivatives: Studies on 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide revealed moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions.
  • Solubility Limitations: Hydrochloride salt forms (e.g., ) are often required to improve aqueous solubility of aromatic acetamides, a challenge for the parent compound this compound.
  • Synthetic Complexity : Introducing multiple aromatic groups (e.g., ) requires multi-step synthesis, reducing yield and scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1-naphthylamino)ethyl]acetamide
Reactant of Route 2
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N-[2-(1-naphthylamino)ethyl]acetamide

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